molecular formula C10H10N4O3 B13738513 Ethyl 8-methyl-7-oxopteridine-6-carboxylate CAS No. 2047-23-6

Ethyl 8-methyl-7-oxopteridine-6-carboxylate

Cat. No.: B13738513
CAS No.: 2047-23-6
M. Wt: 234.21 g/mol
InChI Key: JEBWOBVOTXICHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pteridine ring, which is a bicyclic structure containing nitrogen atoms. Pteridines are significant in biological systems, often found in pigments and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be synthesized through various organic reactions. One common method involves the esterification of 8-methyl-7-oxopteridine-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-7-oxopteridine-6-carboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or other nucleophiles can be used under appropriate conditions.

Major Products

    Hydrolysis: Produces 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.

    Reduction: Yields the corresponding alcohol.

    Substitution: Results in various substituted pteridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-methyl-7-oxopteridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in biological systems, particularly in pigments and cofactors.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its stable pteridine structure.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor, modulating enzymatic activities. The pteridine ring structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be compared with other pteridine derivatives:

    This compound vs. Ethyl 8-methyl-7-oxopteridine-6-carboxamide: The carboxamide derivative has different solubility and reactivity properties.

    This compound vs. Mthis compound: The methyl ester has a lower molecular weight and different physical properties.

    This compound vs. 8-methyl-7-oxopteridine-6-carboxylic acid: The acid form is more polar and has different solubility characteristics.

These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.

Properties

CAS No.

2047-23-6

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

ethyl 8-methyl-7-oxopteridine-6-carboxylate

InChI

InChI=1S/C10H10N4O3/c1-3-17-10(16)7-9(15)14(2)8-6(13-7)4-11-5-12-8/h4-5H,3H2,1-2H3

InChI Key

JEBWOBVOTXICHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CN=CN=C2N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.